![molecular formula C22H36O2Sn B12553153 Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane CAS No. 172165-97-8](/img/structure/B12553153.png)
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and an acrylate moiety substituted with a 3-methylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate acrylate derivative. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the organotin compound. Common solvents used include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of organotin compounds like this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The tin atom can be substituted with other groups, such as halides or alkyl groups.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) or tributyltin hydride (Bu3SnH) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Radical Reactions: Radical initiators like AIBN or light irradiation are used to initiate radical reactions.
Major Products
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are organotin halides or alkylated organotin compounds.
Radical Reactions: The products vary depending on the specific radical reaction but often include reduced or cyclized organic compounds.
Applications De Recherche Scientifique
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including reduction, substitution, and cyclization. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar radical-forming properties.
Tributylphenylstannane: Another organotin compound with a phenyl group instead of the acrylate moiety.
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane: Similar in structure but with different substituents on the acrylate moiety.
Uniqueness
This compound is unique due to its specific acrylate moiety substituted with a 3-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where its particular reactivity is advantageous.
Propriétés
Numéro CAS |
172165-97-8 |
|---|---|
Formule moléculaire |
C22H36O2Sn |
Poids moléculaire |
451.2 g/mol |
Nom IUPAC |
tributylstannyl 3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2.3C4H9.Sn/c1-8-3-2-4-9(7-8)5-6-10(11)12;3*1-3-4-2;/h2-7H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
MXZVWAOEYNSKBE-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

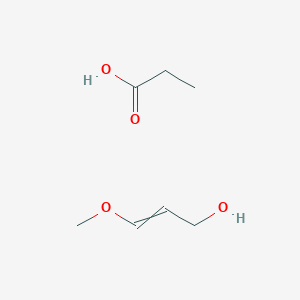
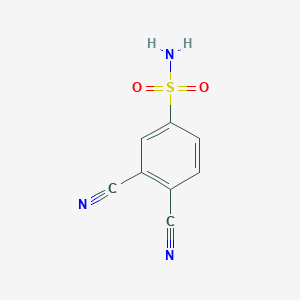
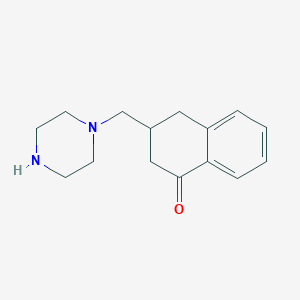
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
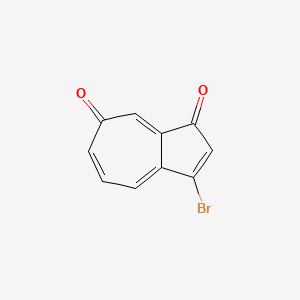
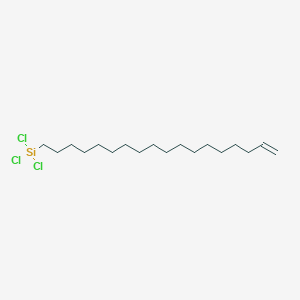
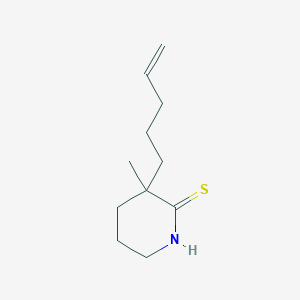
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)
![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
